1-(Azetidin-3-yl)pent-4-yn-2-one
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Overview
Description
1-(Azetidin-3-yl)pent-4-yn-2-one is a chemical compound with the molecular formula C₈H₁₁NO It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)pent-4-yn-2-one typically involves the formation of the azetidine ring followed by the introduction of the pent-4-yn-2-one moiety. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with an alkyne-containing electrophile can yield the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)pent-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)pent-4-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pent-4-yn-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-yl)hex-4-yn-2-one: Similar structure with an additional carbon in the alkyne chain.
1-(Azetidin-3-yl)pent-3-yn-1-one: Variation in the position of the alkyne group.
1-(Azetidin-3-yl)pent-4-yn-1-one: Different functional group at the terminal position.
Uniqueness
1-(Azetidin-3-yl)pent-4-yn-2-one is unique due to its specific combination of the azetidine ring and the pent-4-yn-2-one moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pent-4-yn-2-one |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(10)4-7-5-9-6-7/h1,7,9H,3-6H2 |
InChI Key |
WQGCWWCYMQBQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)CC1CNC1 |
Origin of Product |
United States |
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